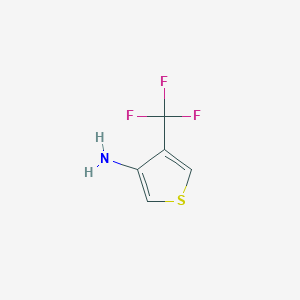

4-(Trifluoromethyl)thiophen-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1956324-33-6 |

|---|---|

Molecular Formula |

C5H4F3NS |

Molecular Weight |

167.15 g/mol |

IUPAC Name |

4-(trifluoromethyl)thiophen-3-amine |

InChI |

InChI=1S/C5H4F3NS/c6-5(7,8)3-1-10-2-4(3)9/h1-2H,9H2 |

InChI Key |

GTLYWZQNGXJFHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)N)C(F)(F)F |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of 4 Trifluoromethyl Thiophen 3 Amine

Reactivity at the Amine Functionality

The primary amino group at the C3 position of the thiophene (B33073) ring serves as a key site for a range of chemical reactions, acting primarily as a nucleophile.

Nucleophilic Substitution Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)thiophen-3-amine allows it to act as a nucleophile, reacting with various electrophilic species. The electron-withdrawing nature of the trifluoromethyl group attached to the thiophene ring can decrease the basicity and nucleophilicity of the amino group compared to non-fluorinated analogues. cymitquimica.comnih.gov Nevertheless, it readily participates in reactions such as N-alkylation and N-arylation. For instance, reaction with alkyl halides or other alkylating agents under appropriate conditions yields secondary and tertiary amines.

| Electrophile | Reaction Type | Product Class |

| Alkyl Halide (R-X) | N-Alkylation | Secondary/Tertiary Amine |

| Aryl Halide (Ar-X) | N-Arylation (e.g., Buchwald-Hartwig) | Secondary Arylamine |

| Epoxide | Ring-Opening | β-Amino Alcohol |

This table illustrates typical nucleophilic substitution reactions at the amino group.

Oxidation Reactions Yielding Sulfoxides or Sulfones (Analogy to 4-Methylthiophen-3-amine)

By analogy to other substituted thiophenes, the sulfur atom within the heterocyclic ring of this compound can undergo oxidation. The use of controlled amounts of oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA), can convert the sulfide (B99878) in the thiophene ring to a sulfoxide. The application of stronger oxidizing conditions or an excess of the oxidant can lead to the formation of the corresponding sulfone. This transformation significantly alters the electronic properties of the thiophene ring.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | This compound-1-oxide (Sulfoxide) |

| m-CPBA (≥2 equiv.) | This compound-1,1-dioxide (Sulfone) |

This table shows potential oxidation products of the thiophene sulfur atom.

Reduction Reactions Leading to Thiol Derivatives (Analogy to 4-Methylthiophen-3-amine)

The thiophene ring is generally stable, but under certain conditions, it can be reduced. Reactions with transition metal complexes can lead to products where the thiophene ring is partially reduced or cleaved at a carbon-sulfur bond. researchgate.net For some related sulfur-containing aromatic compounds, reduction reactions can convert the ring sulfur into a thiol group. Such transformations often require potent reducing agents or specific catalytic systems and may result in ring-opening to yield thiol derivatives.

Acetylation and Related Acylation Reactions

The primary amine of this compound reacts readily with acylating agents to form stable amide derivatives. This common transformation is often used as a method for protecting the amino group or for synthesizing biologically active molecules. acs.org Reagents such as acetyl chloride, acetic anhydride, or other acyl halides and anhydrides react with the amine, typically in the presence of a base to neutralize the acid byproduct, to yield the corresponding N-acylated products. nih.gov

| Acylating Agent | Product Name | Product Class |

| Acetyl Chloride | N-(4-(Trifluoromethyl)thiophen-3-yl)acetamide | Amide |

| Benzoyl Chloride | N-(4-(Trifluoromethyl)thiophen-3-yl)benzamide | Amide |

| tert-Butoxycarbonyl Anhydride | tert-Butyl (4-(Trifluoromethyl)thiophen-3-yl)carbamate | Carbamate |

This table presents examples of acylation reactions.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amino group undergoes facile addition reactions with isocyanates and isothiocyanates. nih.gov The reaction involves the attack of the amine on the electrophilic carbon atom of the isocyanate (or isothiocyanate) functional group. These reactions are typically high-yielding and lead to the formation of substituted ureas and thioureas, respectively. These derivatives are important in medicinal chemistry and materials science.

| Reagent | Product Class |

| Alkyl/Aryl Isocyanate (R-N=C=O) | N-Substituted Urea |

| Alkyl/Aryl Isothiocyanate (R-N=C=S) | N-Substituted Thiourea |

This table outlines the products from reactions with isocyanates and isothiocyanates.

Reactivity of the Thiophene Ring System

The reactivity of the thiophene ring in this compound is governed by the competing electronic effects of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). The -NH₂ group is a powerful activating ortho-, para-director for electrophilic aromatic substitution, while the -CF₃ group is a deactivating meta-director.

Thiophene rings are generally more susceptible to nucleophilic aromatic substitution (SNAr) than their benzene (B151609) counterparts, a reactivity that is enhanced by the presence of strong electron-withdrawing groups. uoanbar.edu.iqnih.gov

The outcomes of substitution reactions are as follows:

Electrophilic Aromatic Substitution: The amino group at C3 strongly activates the adjacent C2 and C4 positions. Since C4 is blocked by the trifluoromethyl group, electrophilic attack is overwhelmingly directed to the C2 position. The deactivating effect of the -CF₃ group is overcome by the powerful activating influence of the amino group.

Nucleophilic Aromatic Substitution (SNAr): The presence of the -CF₃ group significantly activates the thiophene ring for SNAr. A suitable leaving group, if present at the C2 or C5 positions, could be readily displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing substituent and the ring sulfur atom. nih.gov

| Position | Reactivity toward Electrophiles (E⁺) | Reactivity toward Nucleophiles (Nu⁻) (with leaving group) | Directing Influence |

| C2 | Highly Activated | Activated | -NH₂ group directs E⁺ here |

| C5 | Deactivated | Activated | -CF₃ group activates this position for Nu⁻ attack |

This table summarizes the reactivity at the C2 and C5 positions of the thiophene ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The regiochemical outcome of such reactions on the this compound ring is determined by the directing effects of the existing substituents.

Directing Effects: The amine group (-NH2) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this corresponds to the C2 and C5 positions. Conversely, the trifluoromethyl group (-CF3) is a strong deactivating group due to its inductive electron-withdrawing nature, directing electrophiles to the meta position (C5 in this case). youtube.comyoutube.com

Reactivity of the Thiophene Ring: Thiophene itself is significantly more reactive towards electrophiles than benzene, with substitution strongly favoring the α-positions (C2 and C5) over the β-positions (C3 and C4). bhu.ac.inpearson.com This preference is due to the greater stabilization of the cationic intermediate (Wheland intermediate) formed during attack at the C2 position, which can be described by more resonance structures. youtube.com

In this compound, the powerful activating and directing effect of the amino group at C3 would strongly favor substitution at the C2 position. The directing effects of both the amine (ortho) and the trifluoromethyl group (meta) converge on the C5 position. However, the C2 position is generally the most nucleophilic site in thiophenes. Therefore, electrophilic attack is most likely to occur at the C2 position, driven by the strong activation from the adjacent amine group. Competition between the C2 and C5 positions would depend on the specific electrophile and reaction conditions.

Table 1: General Principles of Electrophilic Aromatic Substitution on Substituted Thiophene

| Substituent Type | Activating/Deactivating | Directing Effect | Preferred Position of Attack |

| Amine (-NH2) | Activating | Ortho, Para | C2, C5 |

| Trifluoromethyl (-CF3) | Deactivating | Meta | C5 |

This table illustrates the general directing effects that influence the regioselectivity of electrophilic aromatic substitution on the this compound scaffold.

Nucleophilic Reactions at the Thiophene Core (General Principles)

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like thiophene is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring system. ic.ac.uk The trifluoromethyl group at the C4 position of this compound serves this role, rendering the thiophene ring susceptible to attack by strong nucleophiles.

The SNAr mechanism typically proceeds in a stepwise fashion involving the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. youtube.com For thiophene derivatives, these reactions are a widely used synthetic method for modification. nih.gov Computational studies on substituted nitrothiophenes have shown that the reaction follows a stepwise pathway where the nucleophile initially adds to the thiophene ring, and the subsequent elimination of the leaving group can be catalyzed by excess nucleophile. nih.govnih.gov

Recent research has also revealed that many reactions previously assumed to be stepwise may in fact be concerted (cSNA) or exist on a mechanistic continuum, particularly with certain nucleophiles like azoles. rsc.org The specific pathway for this compound would depend on the nature of the nucleophile, the leaving group (if any), and the reaction conditions. The presence of the strongly electron-withdrawing -CF3 group is crucial for facilitating such transformations by stabilizing the negatively charged intermediate.

Ring-Opening Reactions (General Principles)

The thiophene ring, while aromatic, can undergo ring-opening reactions under specific and often harsh conditions. This process involves the cleavage of one or both carbon-sulfur bonds. The presence of substituents significantly influences the stability of the ring and its propensity to open.

One general pathway involves the reaction of substituted thiophenes with strong organolithium reagents like n-butyllithium (n-BuLi). beilstein-journals.org This can lead to deprotonation or, in some cases, nucleophilic attack on the sulfur atom, initiating a ring-opening cascade. Studies on dithienothiophenes have shown that aryllithium reagents can induce a ring-opening to generate functionalized bithiophenes. beilstein-journals.orgresearchgate.net The efficiency of these reactions can depend on the nucleophilicity of the organolithium reagent. beilstein-journals.org

Another potential, though less common, pathway for ring-opening is through photochemical excitation. Theoretical studies suggest that upon electronic excitation, thiophene can undergo a ring-opening deactivation mechanism involving an elongated C-S bond, which may be responsible for its lack of fluorescence. rsc.org While not a synthetic utility in the traditional sense, this highlights the inherent possibility of C-S bond cleavage under energetic conditions. The substituents on this compound would undoubtedly influence the energy landscape and potential pathways for such a reaction.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is often considered chemically robust, but under the right conditions, it can serve as a synthetic handle for further molecular elaboration through the activation and transformation of its strong carbon-fluorine (C-F) bonds.

C-F Bond Activation Strategies

The activation of the highly stable C-F bonds in a trifluoromethyl group is a significant challenge in synthetic chemistry. nih.gov Several strategies have been developed to achieve this, enabling the CF3 group to be used as a precursor for other functionalities. These approaches generally fall into categories such as Lewis acid activation, transition metal catalysis, or photoredox/electrochemical methods. nih.gov For instance, direct methods for the trifluoromethylation of heterocycles often rely on generating a trifluoromethyl radical, which then attacks the aromatic system. nih.gov This highlights the general reactivity patterns of CF3-substituted heterocycles.

Defluorinative Functionalization Reactions

Defluorinative functionalization involves the cleavage of one or more C-F bonds and the concurrent formation of new bonds, transforming the trifluoromethyl group into a different functional group. nih.gov This strategy represents an efficient way to convert readily available CF3-containing compounds into valuable difluoromethyl or monofluoromethyl motifs. nih.govchemrxiv.org

Recent advancements have enabled a variety of such transformations:

Defluorinative Arylation: This process replaces a fluorine atom with an aryl group.

Defluorinative Alkylation: Nickel-catalyzed methods allow for the allylic defluorinative alkylation of trifluoromethyl alkenes, forming new C(sp³)–C(sp³) bonds. rsc.org

Photocatalytic Functionalization: Visible light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization of trifluoromethyl arenes, proceeding through a difluoromethyl radical intermediate.

These reactions provide a platform for diversifying the structures of molecules like this compound, leveraging the CF3 group as a modifiable unit rather than an inert spectator.

Table 2: Examples of Defluorinative Functionalization Strategies on CF3-Containing Compounds

| Strategy | Reagents/Catalyst | Transformation | Reference |

| Allylic Defluorinative Alkylation | Nickel Catalyst, Redox-Active Esters | R-CF3 -> R-CF2-Alkyl | rsc.org |

| Difluoromethyl Anion Chemistry | Flow Chemistry | R-CF3 -> R-CF2-E (E = Electrophile) | nih.govchemrxiv.org |

| Photocatalytic C-F Activation | Photoredox Catalyst | R-CF3 -> R-CF2-Radical Intermediate | researchgate.net |

This table summarizes modern strategies for the functionalization of the trifluoromethyl group, which are applicable in principle to this compound.

Ipso-Substitution and Related Mechanisms

Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen. govtpgcdatia.ac.instackexchange.com For this to occur at a carbon bearing a trifluoromethyl group, significant hurdles must be overcome. The strong inductive electron-withdrawing effect of the -CF3 group makes the ipso-carbon highly electrophilic and thus strongly disfavors attack by an incoming electrophile. stackexchange.com

Despite this, ipso-substitution can be achieved under specific, often harsh, conditions. For example, protodealkylation, the reverse of Friedel-Crafts alkylation, is a known ipso-substitution that removes alkyl groups. govtpgcdatia.ac.in For a CF3 group, such a substitution is more challenging. However, groups like silyl (B83357) groups are known to have a strong directing effect towards the ipso position because they can stabilize the resulting cationic intermediate. govtpgcdatia.ac.instackexchange.com While direct ipso-substitution of a CF3 group is rare, related mechanisms under superacidic conditions can lead to transformations that result in the formal replacement of the group.

Multi-component Reactions and Cascade Processes with this compound

Multi-component reactions (MCRs) and cascade (or tandem) processes are highly efficient synthetic strategies that allow for the formation of several bonds in a single operation without the isolation of intermediates. These approaches are cornerstones of modern green chemistry, offering atom economy, reduced waste, and rapid access to molecular complexity. For a substrate like this compound, the amine group serves as a key handle to initiate a variety of transformations.

Cyclocondensation reactions are fundamental to the synthesis of a vast array of heterocyclic compounds. In the context of this compound, the enamine-like character of the exocyclic amine and the adjacent C4 carbon atom allows it to react with various bifunctional electrophiles to construct new rings.

One of the most prominent applications of 3-aminothiophenes is in the synthesis of thieno[3,2-d]pyrimidines , a scaffold of significant interest in medicinal chemistry. These can be prepared through various cyclocondensation strategies. For instance, the reaction of 3-aminothiophenes with reagents like formamide, orthoformates, or chloroformamidine (B3279071) hydrochloride can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene core researchgate.net.

A notable example is the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, which are themselves derived from 2-aminothiophene-3-carboxylates. This process involves the reaction with aromatic aldehydes and primary amines nih.gov. Adapting this to the thieno[3,2-d] series could provide a pathway to novel derivatives.

| Reactants | Reagents/Conditions | Product Type | Plausible Product from this compound |

| 3-Aminothiophene, Aldehyde, Amine | Acid or base catalysis, one-pot | Substituted thieno[3,2-d]pyrimidines | 2,4-Disubstituted-7-(trifluoromethyl)thieno[3,2-d]pyrimidine |

| 3-Aminothiophene, β-Ketoester | PPA, heat | Thieno[3,2-d]pyrimidin-4-one | 2-Methyl-7-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |

| 3-Aminothiophene-2-carboxamide, Aldehyde | Oxidative conditions | 2-Substituted thieno[3,2-d]pyrimidin-4-one | 2-Aryl-7-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one |

This table presents potential reactions based on the known reactivity of 3-aminothiophenes.

Tandem or cascade reactions initiated by this compound would involve a sequence of intramolecular reactions following an initial intermolecular event. The nucleophilic character of the amine and the potential for activation of the thiophene ring can be exploited to design such sequences.

For example, a tandem reaction could be initiated by the Michael addition of the aminothiophene to an activated alkyne or alkene. The resulting intermediate could then undergo an intramolecular cyclization to form a new fused ring. The synthesis of polysubstituted 3-aminothiophenes via a tandem thio-Michael addition/oxidative annulation has been reported, showcasing the potential for complex thiophene synthesis in one pot nih.gov. While this describes the formation of the aminothiophene itself, similar principles can be applied starting from a pre-functionalized aminothiophene.

Another potential tandem reaction involves the initial formation of an enamine or imine from the aminothiophene and a carbonyl compound, followed by an intramolecular cyclization onto the thiophene ring. The electron-withdrawing trifluoromethyl group would likely influence the regioselectivity of such a cyclization.

The synthesis of hexahydrothieno[2,3-d]pyrimidines through a Mannich-type reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde (B43269) and a primary amine demonstrates a cascade approach to fused systems acs.org. A similar strategy could be envisioned for this compound, potentially leading to novel thieno[3,2-d]pyrimidine (B1254671) derivatives.

Furthermore, cascade reactions involving metal catalysis could be employed. For instance, a palladium-catalyzed process could involve an initial C-N coupling followed by an intramolecular C-H activation/functionalization to build a fused system. The synthesis of 2-aryl/alkylamino-3-cyano-benzo[b]thiophenes via a Pd-catalyzed intramolecular oxidative C-H functionalization-arylthiolation highlights the feasibility of such tandem C-H functionalization strategies researchgate.net.

| Reaction Type | Key Steps | Potential Fused System |

| Michael Addition/Intramolecular Cyclization | 1. Addition of the amine to an electron-deficient alkyne. 2. Intramolecular cyclization of the resulting adduct. | Dihydropyridothiophene |

| Mannich-type Reaction | 1. Formation of an iminium ion from an aldehyde and a secondary amine. 2. Attack by the aminothiophene. 3. Intramolecular cyclization. | Tetrahydrothieno[3,2-d]pyrimidine |

| Palladium-Catalyzed Tandem Reaction | 1. Intermolecular C-N bond formation. 2. Intramolecular C-H activation and cyclization. | Fused polycyclic thiophene derivatives |

This table illustrates hypothetical tandem reaction pathways based on established methodologies for related compounds.

Derivatization Strategies and Analogue Synthesis for 4 Trifluoromethyl Thiophen 3 Amine

The chemical scaffold of 4-(trifluoromethyl)thiophen-3-amine serves as a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the aminothiophene core. bldpharm.comnih.gov Derivatization of this compound can be systematically approached by targeting the two primary reactive sites: the amine nitrogen and the thiophene (B33073) ring. These modifications allow for the generation of diverse analogues with tailored properties.

Computational and Theoretical Investigations of 4 Trifluoromethyl Thiophen 3 Amine

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to investigate the structure, properties, and reactivity of molecules. wikipedia.orgaps.org These methods provide detailed insights at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of atoms, molecules, and solids. wikipedia.org It is a widely used approach for predicting molecular geometries and electronic properties due to its favorable balance of accuracy and computational cost. biointerfaceresearch.comkallipos.gr

In a typical DFT study of 4-(Trifluoromethyl)thiophen-3-amine, the first step would be a geometry optimization. This process determines the lowest energy arrangement of the atoms, predicting key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.7 Å |

| Bond Length | C-N | ~1.4 Å |

| Bond Length | C-CF3 | ~1.5 Å |

| Bond Length | C-F | ~1.3 Å |

| Bond Angle | C-S-C | Varies |

Electronic properties such as dipole moment, polarizability, and the distribution of electron density would also be calculated to understand the molecule's polarity and reactivity. usm.mydocumentsdelivered.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of molecules. q-chem.comrsc.org It is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. rsc.org This information is crucial for predicting a molecule's UV-visible absorption spectrum. biointerfaceresearch.com

For this compound, TD-DFT calculations would reveal the energies of its low-lying excited states and the nature of the electronic transitions (e.g., from a π orbital on the thiophene (B33073) ring to a π* orbital). escholarship.orgresearchgate.net These calculations help understand the molecule's photophysical behavior. rsc.org However, specific TD-DFT data for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structures.

An NBO analysis of this compound would quantify the stability arising from interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could reveal charge delocalization from the amine group's lone pair into the thiophene ring or stabilizing interactions involving the trifluoromethyl group. The stability of the molecule is often correlated with the magnitude of these intramolecular charge transfer interactions. researchgate.netscispace.com No specific NBO analysis for this compound has been published.

HOMO-LUMO Analysis and Orbital Energy Landscapes

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.comusm.my A small gap suggests the molecule is more reactive. For thiophene derivatives, the HOMO is often located on the thiophene ring and the amine group, while the LUMO can be influenced by electron-withdrawing substituents like the trifluoromethyl group. nih.gov The specific HOMO-LUMO energies and orbital distributions for this compound have not been reported.

Table 2: Representative Frontier Molecular Orbital Data (Illustrative) This table presents typical values for thiophene derivatives for illustrative purposes only, as specific data for the target compound is not available.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.0 to -6.0 |

| E(LUMO) | -1.0 to -2.0 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent motion of atoms and molecules, providing insights into the dynamic behavior of systems. researchgate.netmdpi.com This method uses classical mechanics to solve the equations of motion for a system of interacting particles, generating a trajectory of atomic positions and velocities over time. ambermd.orgplos.org

Conformational Analysis and Dynamic Behavior

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The simulation would reveal the preferred orientations (conformations) of the amine and trifluoromethyl groups relative to the thiophene ring and the energy barriers between these conformations.

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one could understand its dynamic behavior, such as the rotation of substituent groups and the flexibility of the thiophene ring. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. To date, no MD simulation studies have been published specifically for this compound.

Solvent Interactions and Hydrogen Bonding Networks

The interaction of this compound with solvents is dictated by its capacity to act as both a hydrogen bond donor and acceptor. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen and sulfur atoms in the thiophene ring, along with the fluorine atoms of the trifluoromethyl group, can act as hydrogen bond acceptors.

In protic solvents like water or alcohols, the amine group is expected to form strong hydrogen bonds (N-H···O). The outcomes of theoretical studies on similar amine systems suggest that hydrogen bonding strength is generally lower in a solution phase compared to the gas phase due to competing interactions with solvent molecules. chemrevlett.com For instance, in studies of 3-amino-propene thial, the intramolecular N-H···S hydrogen bond was found to be weaker in solvents like water and CCl₄ than in a vacuum. chemrevlett.com

In aqueous systems, radial distribution function (RDF) analysis on analogous amine solvents has revealed significant structural organization, with strong interactions observed between amine groups and water molecules. dntb.gov.ua The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can engage in C-F···H interactions. Furthermore, the presence of fluorinated components can influence solubility in specific media; for example, fluorinated ionic liquids have shown high CO₂ solubility due to favorable interactions between CO₂ and fluorine atoms. mdpi.com

Computational approaches that combine molecular simulations and machine learning are increasingly used to screen for optimal solvents and predict properties like absorption rates and Gibbs free energies of absorption for amines. researchgate.netnih.gov These models consider the complex interplay of hydrogen bonding, van der Waals forces, and other interactions to forecast solvent performance. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of this compound is governed by a network of intermolecular interactions, which can be effectively visualized and quantified using computational tools.

Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in molecular crystals by mapping the electron distribution. scirp.orgscirp.org The surface is colored to indicate different types of contacts and their relative distances; red areas highlight close contacts with distances shorter than the van der Waals radii, blue areas show longer contacts, and white areas represent contacts at the van der Waals separation distance. nih.govnih.gov

For a molecule like this compound, the Hirshfeld surface is expected to be dominated by several key interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of contact to the total surface area. nih.gov Based on analyses of similar heterocyclic and fluorinated compounds, a hypothetical breakdown of these contributions is presented below.

Table 1: Predicted Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~30-40% | The most abundant contacts, typical for organic molecules with a high hydrogen content. nih.gov |

| H···F/F···H | ~20-25% | Significant due to the trifluoromethyl group, representing C-H···F hydrogen bonds and other fluorine contacts. |

| H···C/C···H | ~10-15% | Relates to van der Waals forces and potential C-H···π interactions. nih.gov |

| H···S/S···H | ~5-10% | Contacts involving the thiophene sulfur atom, potentially indicating weak hydrogen bonds. |

| H···N/N···H | ~5-8% | Represents the classical N-H···N or N-H···S hydrogen bonds critical for forming primary structural motifs. nih.gov |

The most prominent features on the dnorm map would likely be intense red spots corresponding to the strong N-H···N or N-H···S hydrogen bonds, which act as the primary drivers of the crystal packing. Weaker C-H···F interactions would also be visible as lighter red or orange regions. scirp.org

Crystal voids are the empty spaces within a crystal lattice that are not occupied by the molecules. The size and shape of these voids are crucial for determining the material's physical properties, including its mechanical response and packing efficiency. Hirshfeld surface analysis can be used to calculate these voids. nih.gov Key parameters include the crystal surface area and volume, as well as globularity (G) and asphericity (Ω) indices. A globularity value close to 1 suggests a more spherical molecular shape, while asphericity measures the deviation from a spherical shape. nih.gov

Table 2: Predicted Crystal Void and Shape Parameters for this compound

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Hirshfeld Surface Area (Ų) | 300 - 350 | Represents the total area of the molecule's electron density surface. nih.gov |

| Hirshfeld Volume (ų) | 320 - 380 | The volume enclosed by the Hirshfeld surface. nih.gov |

| Globularity (G) | 0.70 - 0.80 | Indicates a semi-spherical molecular shape. nih.gov |

These parameters provide insight into how efficiently the molecules pack together. A lower void volume generally corresponds to a more densely packed crystal, which can influence properties like stability and density.

In fluorinated organic molecules, C-H···F interactions are recognized as significant, weakly stabilizing forces that can influence molecular conformation and crystal packing. acs.org The trifluoromethyl group on the thiophene ring provides multiple fluorine atoms that can act as hydrogen bond acceptors for C-H donors from neighboring molecules. Theoretical studies have shown that the polarizing effect of fluorine can enhance C-H···π binding, although this is orientation-dependent. nih.gov

Simultaneously, the thiophene ring is a π-system capable of engaging in π-π stacking interactions. In related fluorinated thiophene derivatives, a competition exists between π-π stacking and fluorine-involved interactions (such as F···F or C-F···π). researchgate.netrsc.org The lengthening of a conjugated backbone tends to favor parallel π-π stacking arrangements. researchgate.net The interaction between a fluorinated alkyl group and an electron-deficient π-system (C-F/πF interaction) can be attractive and stronger than a standard C-H/πH interaction. researchgate.net The final crystal structure of this compound will therefore result from a delicate balance between directional hydrogen bonds (N-H···N/S), weaker C-H···F interactions, and dispersive π-π stacking forces.

Reactivity and Selectivity Predictions

Computational methods can predict the most likely sites of chemical reactions on a molecule, providing valuable guidance for synthetic chemistry.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors denote varying potential:

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), which are favorable sites for nucleophilic attack.

Green: Regions of neutral potential. researchgate.net

For this compound, the MEP map is expected to show distinct regions of reactivity.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Features

| Molecular Region | Predicted MEP Color | Predicted Potential (a.u.) | Implied Reactivity |

|---|---|---|---|

| Amine Nitrogen (lone pair) | Deep Red | -0.04 to -0.06 | Strongest site for electrophilic attack and protonation. researchgate.net |

| Thiophene Ring (Sulfur atom) | Yellow/Orange | -0.02 to -0.03 | Secondary site for electrophilic attack. |

| Amine Hydrogens | Deep Blue | +0.05 to +0.07 | Primary site for nucleophilic attack; hydrogen bond donation. scirp.org |

The MEP map clearly indicates that the primary nucleophilic center is the lone pair of electrons on the amine nitrogen. The amine hydrogens are the most electrophilic sites. This information is critical for predicting how the molecule will interact with other reagents and for designing synthetic pathways. For example, the strong negative potential on the nitrogen suggests it will be the first site of protonation in an acidic medium. The electron-withdrawing trifluoromethyl group is expected to deactivate the thiophene ring towards electrophilic substitution compared to an unsubstituted thiophene. acs.orgnih.gov

Conceptual DFT Descriptors for Chemical Reactivity (e.g., hardness, electrophilicity)

Conceptual DFT provides a powerful framework for quantifying the chemical reactivity of a molecule through a series of descriptors derived from how the electron density responds to changes in the number of electrons. These global reactivity descriptors offer a quantitative measure of a molecule's stability and propensity to react. For this compound, these descriptors would be crucial in predicting its behavior in chemical reactions.

The primary descriptors include:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A). A large hardness value implies high stability and low reactivity. The presence of the electron-withdrawing trifluoromethyl group (-CF3) alongside the electron-donating amine group (-NH2) on the thiophene ring would create a complex electronic environment, and DFT calculations would be essential to determine the net effect on the molecule's hardness.

Electrophilicity Index (ω): This index, introduced by Parr, quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Molecules with high electrophilicity are strong electrophiles. The trifluoromethyl group is known to significantly increase the electrophilicity of aromatic systems. researchgate.net Therefore, it is expected that this compound would possess a notable electrophilic character, a hypothesis that could be precisely quantified through DFT calculations.

Chemical Potential (μ): Related to the negative of electronegativity, the chemical potential indicates the tendency of electrons to escape from a system. It governs the direction of electron flow between reacting species.

A hypothetical data table comparing the conceptual DFT descriptors for thiophene-3-amine and this compound, which could be generated through DFT calculations, is presented below. The values are illustrative and serve to demonstrate the expected trends.

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Thiophene-3-amine | Value | Value | Value | Value |

| This compound | Value | Value | Value | Value |

Note: The values in this table are placeholders and would require specific DFT calculations to be determined accurately.

Computational Prediction of Reaction Mechanisms and Pathways

Beyond global reactivity, DFT is instrumental in elucidating detailed reaction mechanisms. This involves mapping the potential energy surface for a given reaction to identify transition states, intermediates, and the associated activation energies. For this compound, computational studies could predict the outcomes of various organic reactions.

Key areas of investigation would include:

Electrophilic Aromatic Substitution: Thiophene rings are known to undergo electrophilic substitution. nih.gov DFT calculations can predict the most likely site of attack on the this compound ring. The interplay between the activating, ortho-para directing amine group and the deactivating, meta-directing trifluoromethyl group would be computationally modeled to determine the regioselectivity of reactions like halogenation or nitration. The calculations would involve modeling the formation of the sigma complex (Wheland intermediate) for attack at each possible position and comparing the activation barriers to identify the most favorable pathway.

Nucleophilic Reactions: The strong electron-withdrawing nature of the trifluoromethyl group could make the thiophene ring susceptible to nucleophilic attack, a reactivity pattern that is less common for unsubstituted thiophenes. Computational models could explore the feasibility of nucleophilic aromatic substitution reactions, identifying the most likely positions for attack and the energy barriers involved.

Reaction with Radicals: The mechanisms of reactions involving radical species can also be investigated. For example, the trifluoromethylation of organic compounds often involves radical pathways, and DFT can be used to study the stability of potential radical intermediates and the transition states for their formation and subsequent reactions. researchgate.net

A typical computational study of a reaction mechanism involves the following steps:

Optimization of the geometries of the reactants, products, and any intermediates.

Locating the transition state structure that connects the reactants to the products (or intermediates).

Calculating the vibrational frequencies to confirm that reactants, products, and intermediates correspond to minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Calculating the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the desired reactants and products.

Through these methods, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and the development of new applications for this compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Synthetic Sequences

Classified as an organic building block by chemical suppliers, 4-(Trifluoromethyl)thiophen-3-amine serves as a foundational material for constructing more elaborate molecular architectures. bldpharm.com Its bifunctional nature, with a nucleophilic amine on a robust aromatic ring, allows for sequential and controlled reactions to build complex target molecules.

Precursor for Advanced Fluorinated Molecules

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a critical strategy in the development of modern pharmaceuticals, agrochemicals, and materials. cas.cnresearchgate.net The CF3 group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netnih.gov this compound is an ideal starting material for creating advanced molecules that benefit from these properties.

The amine group can be readily transformed into a wide range of other functionalities. For instance, it can undergo diazotization followed by substitution to introduce various groups onto the thiophene (B33073) ring. More commonly, it serves as a handle for building larger structures through amide bond formation, alkylation, or participation in condensation reactions. acs.org The synthesis of complex trifluoromethyl-containing amines and their derivatives is a significant area of research, with various methods being developed to create novel fluorinated motifs for potential use in drug discovery. nih.govnih.govacs.org

Intermediate in the Synthesis of Complex Heterocyclic Systems

The structure of this compound is primed for the construction of fused heterocyclic systems, which are common scaffolds in medicinal chemistry. nih.gov The amine group and the adjacent hydrogen atom on the thiophene ring can participate in cyclization reactions with suitable reagents to form thieno[3,2-b]pyridines, thieno[3,2-d]pyrimidines, and other complex systems. jst.go.jpnih.gov

For example, 3-aminothiophene derivatives are known to react with carbonyl compounds under acidic conditions to form new carbon-carbon bonds at the 2-position, which can be a key step in building larger structures. jst.go.jp They are also used as precursors for thieno[2,3-d]pyrimidin-4(3H)-ones, which are recognized as positive allosteric modulators for receptors like the glucagon-like peptide 1 receptor (GLP-1R). nih.gov The synthesis of pyrazole-thiophene amides has also been explored using related bromothiophene carboxylic acids, which are then coupled with pyrazole (B372694) amines. mdpi.com These established reaction pathways for aminothiophenes highlight the potential of the title compound as an intermediate for a diverse range of complex, biologically relevant heterocyclic compounds. nih.gov

Applications in Polymer Chemistry

Thiophene-based polymers are a cornerstone of the organic electronics field, prized for their conductivity and stability. The properties of these polymers can be finely tuned by adding substituents to the thiophene monomer.

Monomer for Polymerization Reactions (Analogy to Related Thiophenes)

Substituted thiophenes are widely used as monomers for creating conductive polymers. nih.gov The substituents play a crucial role in determining the polymerization mechanism and the resulting polymer's physical and electronic properties, such as solubility and conductivity. This compound, with its electron-withdrawing trifluoromethyl group and electron-donating amine group, presents an interesting case.

While direct polymerization studies on this specific monomer are not extensively documented, the behavior of other 3-substituted thiophenes provides valuable insights. The polymerization of monomer mixtures is a powerful tool to modify material properties and create copolymers with superior electrochemical and spectroelectrochemical characteristics compared to the homopolymers. researchgate.net The presence of both donor and acceptor groups on the same thiophene ring could lead to polymers with unique intramolecular charge-transfer properties, which are desirable for applications in organic electronics and sensors.

Electrochemical Polymerization of Thiophene Derivatives

Electrochemical polymerization is a common method for synthesizing polythiophene films directly onto an electrode surface. mdpi.com This technique allows for precise control over the film's thickness and morphology.

Research on the electrochemical polymerization of a structurally related compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, demonstrates the viability of this approach for trifluoromethyl-substituted thiophenes. mdpi.com In this process, a polymeric film is deposited onto a graphite (B72142) electrode by applying a cycling potential. The resulting polymer-modified electrode showed efficacy in detecting synthetic stimulants, indicating that the presence of the –PhCF3 group is important for molecular recognition. mdpi.com This suggests that a polymer derived from this compound could have significant potential in the development of selective chemical sensors.

The table below summarizes the cyclic voltammetry data for the electropolymerization of the analogous 3-(4-Trifluoromethyl)-phenyl)-thiophene (ThPhCF3), which provides a model for the expected electrochemical behavior.

| Parameter | Value | Reference |

| Monomer | 3-(4-Trifluoromethyl)-phenyl)-thiophene | mdpi.com |

| First Anodic Peak (Ea1) | 0.879 V | mdpi.com |

| Second Anodic Peak (Ea2) | 1.51 V | mdpi.com |

| Solvent/Electrolyte | Acetonitrile (B52724) / TBATFB | mdpi.com |

Catalytic and Additive Roles in Organic Transformations

The chemical structure of this compound, featuring a Lewis basic amine and an aromatic system, suggests potential roles in catalysis, though this remains an emerging area of investigation. The nitrogen atom's lone pair of electrons could allow it to act as a ligand, coordinating with transition metals to form catalysts for various organic transformations.

While direct catalytic applications of this compound are not yet widely reported, related amine and thiophene structures are known to be effective in catalysis. For example, aminothiophene derivatives can be key precursors to more complex ligands, and various thiophene-based compounds have been used in coupling reactions and the synthesis of functionalized amides. mdpi.com Similarly, other fluorinated amines and anilines are used as starting materials in reactions catalyzed by metals like iron(III) chloride for processes such as trifluoromethylthiolation. nih.gov These examples suggest a potential, yet to be fully explored, for this compound and its derivatives to serve as ligands or additives in catalytic organic synthesis.

Development of Optoelectronic Materials

The field of organic electronics is rapidly expanding, with a constant demand for new materials possessing tailored photophysical and electronic properties. The structural components of this compound make it a promising candidate for incorporation into various optoelectronic materials.

Thiophene-based polymers and small molecules are among the most extensively studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability. The performance of these materials is highly dependent on their molecular packing in the solid state and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The introduction of a trifluoromethyl group into a thiophene-based semiconductor can have several beneficial effects. The high electronegativity of fluorine can lower both the HOMO and LUMO energy levels, which can improve the material's stability against oxidation in air. Furthermore, the trifluoromethyl group can influence intermolecular interactions, potentially promoting favorable π-stacking arrangements that are crucial for efficient charge transport. The amine group provides a convenient handle for polymerization or for introducing other functional groups to fine-tune the material's properties.

Table 1: Potential Effects of Functional Groups in this compound on Organic Semiconductor Properties

| Functional Group | Potential Effect | Rationale |

| Thiophene Ring | Charge Transport | Forms the conductive π-conjugated backbone. |

| Trifluoromethyl Group | Air Stability, Energy Level Tuning | Lowers HOMO/LUMO levels through inductive effects. |

| Amine Group | Functionalization, Solubility | Allows for polymerization and modification to control morphology. |

Organic photovoltaic (OPV) devices rely on the efficient generation and separation of excitons at a donor-acceptor interface. The design of new donor and acceptor materials with optimized energy levels and absorption spectra is a key area of research. Computational methods, such as density functional theory (DFT), are increasingly used to predict the properties of novel OPV materials before their synthesis.

This compound can serve as a versatile building block for the computational design of new OPV materials. The aminothiophene moiety can act as an electron-donating unit, which can be coupled with various electron-accepting groups to create donor-π-acceptor (D-π-A) dyes or polymers. The trifluoromethyl group allows for fine-tuning of the electronic properties. For instance, its electron-withdrawing nature can be used to adjust the HOMO and LUMO levels to achieve better alignment with the energy levels of common acceptor materials, thereby maximizing the open-circuit voltage of the solar cell. Computational studies can explore different molecular architectures incorporating this building block to identify promising candidates with high power conversion efficiencies.

Nonlinear optical (NLO) materials are essential for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. Molecules with a large hyperpolarizability, typically arising from a combination of strong electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO responses.

The structure of this compound contains the necessary components for potential NLO activity. The amine group acts as an electron donor, the thiophene ring as the π-bridge, and the trifluoromethyl group as an electron acceptor. This intramolecular charge-transfer character is a key prerequisite for second-order NLO properties. The synthesis of derivatives where the amine is further functionalized with stronger donor groups could lead to materials with enhanced NLO responses. Experimental evaluation of the hyperpolarizability of such compounds would be a crucial step in validating their potential for NLO applications.

Applications in Agrochemical and Industrial Chemistry

The introduction of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, often leading to increased efficacy and metabolic stability. While specific data for this compound in this context is not available, its structural features suggest potential for exploration. The trifluoromethylated thiophene core could be a key pharmacophore, and the amine group provides a reactive site for the synthesis of a diverse library of derivatives for biological screening.

In industrial chemistry, thiophene and its derivatives are used in the synthesis of pharmaceuticals, dyes, and polymers. Thiopheneamines, in particular, are valuable intermediates. The presence of the trifluoromethyl group in this compound could impart unique properties to downstream products, such as enhanced thermal stability or altered solubility profiles. Its role as a specialized building block could be valuable in the synthesis of high-performance materials and fine chemicals.

Components in Agrochemical Compounds (Analogy to related trifluoromethylated thiophenes)

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules is a widely used strategy in the design of modern agrochemicals. The CF3 group can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and cellular membrane permeability. When combined with a thiophene ring, a common scaffold in bioactive compounds, the resulting structure is of significant interest for developing new pesticides.

While specific agrochemical applications of this compound are not extensively documented in public literature, its structure is analogous to moieties found in potent commercial fungicides. A prime example is Thifluzamide, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide used to control a range of fungal diseases in crops like rice, potatoes, and maize. nih.govmedchemexpress.com Thifluzamide contains a central 4-(trifluoromethyl)thiazole ring, which is structurally related to the trifluoromethylated thiophene core. nih.govchemicalbook.comgoogle.com The synthesis of such complex molecules often involves the coupling of an amine-containing heterocyclic compound with a carboxylic acid derivative. google.com

The structural parallels suggest that this compound could serve as a key intermediate for a new generation of agrochemicals. Its amine group provides a reactive handle for synthetic elaboration, allowing it to be integrated into larger, more complex structures designed to interact with specific biological targets in pests and pathogens. The development of fluorinated pesticides is a major focus in the crop protection industry, with over half of the pesticides launched in the last two decades containing fluorine. nih.gov

Table 1: Examples of Agrochemicals with Related Structural Motifs

| Compound Name | Agrochemical Type | Key Structural Moiety | Target/Mechanism of Action |

| Thifluzamide | Fungicide | 4-(Trifluoromethyl)thiazole | Succinate Dehydrogenase Inhibitor (SDHI) nih.govmedchemexpress.com |

| Flutolanil | Fungicide | Trifluoromethylated phenyl | Succinate Dehydrogenase Inhibitor (SDHI) |

| Picoxystrobin | Fungicide | Trifluoromethylpyridine | Quinone outside Inhibitor (QoI) nih.gov |

| Flazasulfuron | Herbicide | Trifluoromethylpyridine | Acetolactate Synthase (ALS) Inhibitor nih.gov |

Use in Corrosion Inhibitors (General thiophene applications)

Thiophene derivatives are recognized for their effectiveness as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. capes.gov.brresearchgate.net The protective action of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.netdtic.mil This adsorption occurs through the heteroatoms (sulfur in the thiophene ring and nitrogen in the amine group), which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. nih.gov

The molecular structure of this compound combines several features that are advantageous for corrosion inhibition:

Thiophene Ring: The sulfur atom in the thiophene ring is an effective coordination site for adsorption onto the metal surface. researchgate.net

Amine Group: The nitrogen atom of the amine group provides an additional site for adsorption, enhancing the molecule's ability to bind strongly to the metal. nih.gov The presence of both N and S heteroatoms often leads to a synergistic enhancement of inhibitive effects.

Aromatic System: The π-electrons of the thiophene ring can interact with the metal surface, contributing to the stability of the adsorbed film.

Trifluoromethyl Group: As a strong electron-withdrawing group, the CF3 moiety influences the electron density distribution in the molecule, which can modulate the strength and nature of the interaction with the metal surface.

Studies on various thiophene and amine derivatives have consistently shown that their inhibition efficiency increases with concentration, indicating that a more complete protective layer is formed at higher concentrations. capes.gov.brresearchgate.net The adsorption process is often described by models such as the Langmuir adsorption isotherm, and the inhibitors can act as mixed-type (anodic and cathodic) or cathodic inhibitors depending on their specific structure and the corrosive environment. capes.gov.brresearchgate.netresearchgate.net The formation of a stable, dense, and hydrophobic film on the metal surface is crucial for effective corrosion protection. mdpi.com

Table 2: Performance of Thiophene Derivatives as Corrosion Inhibitors for Steel

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Thiophene Derivatives (General) | Carbon Steel | 1 M HCl | Not specified, efficiency increases with concentration and temperature. | researchgate.net |

| 2-Ethylamine thiophene | Steel | 0.5 M H2SO4 | 98 | capes.gov.br |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H2SO4 | 87 | researchgate.net |

| Bis-thiophene Schiff base copper complex | Q235 Metal | Not specified | 95.2 | mdpi.com |

Given these established principles, this compound is a highly promising candidate for investigation as a corrosion inhibitor. Its combination of multiple adsorption sites (N and S atoms, π-system) suggests it could form a robust and highly adherent protective film on metal surfaces.

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethyl)thiophen-3-amine?

Answer: A widely reported method involves cyclization and functionalization of thiophene precursors. For example, in the synthesis of structurally analogous compounds, cyclization with sulfur-containing reagents followed by amination steps is employed. A specific protocol includes:

- Step 1: Reacting a trifluoromethyl-substituted thiophene precursor with a nitration agent to introduce an amino group.

- Step 2: Purification via column chromatography and characterization using LC-MS (e.g., observed m/z = 312.1 [M+H]⁺) and elemental analysis .

- Critical Note: Fluorinated intermediates require anhydrous conditions due to their sensitivity to moisture. Triethylamine is often used as a base to scavenge acids during reactions .

Q. How is this compound characterized in academic research?

Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Proton NMR in DMSO-d₆ resolves aromatic protons (e.g., δ 7.72 ppm for biphenyl protons) and amine protons (δ 10.4 ppm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation of molecular ion peaks (e.g., m/z 757 [M+H]⁺ for derivatives) and retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .

- Elemental Analysis: Used to validate purity (e.g., C 46.20%, H 2.44%, N 22.54% vs. theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in multi-step syntheses?

Answer: Optimization strategies include:

- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-functionalized derivatives .

- Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of fluorinated intermediates.

- Reaction Monitoring: Thin-layer chromatography (TLC) and in situ LC-MS track intermediate formation, reducing side products .

- Case Study: In Example 324 (EP 4 374 877 A2), a 92% yield was achieved using precise stoichiometry and inert atmosphere conditions .

Q. What computational methods are used to predict the reactivity of this compound in drug discovery?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, directing reactivity to the amine group.

- Molecular Docking: Models interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities of derivatives .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 3.2 for improved blood-brain barrier penetration) .

Q. How is crystallographic data analyzed for this compound derivatives?

Answer:

- Data Collection: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

- Refinement: SHELXL refines structures using least-squares algorithms, with R-factors < 0.05 for high-resolution data .

- Case Study: A related compound, 2-(1H-tetrazol-5-yl)-5-(4-(trifluoromethyl)phenyl)thiophen-3-amine, showed planar geometry with intermolecular hydrogen bonding stabilizing the crystal lattice .

Q. How are fluorinated byproducts mitigated during synthesis?

Answer:

- Scavenging Agents: Triethylamine or molecular sieves absorb HF generated during deprotection of trifluoromethyl groups.

- Green Chemistry Approaches: Microfluidic reactors reduce waste by enabling precise control over reaction parameters (e.g., temperature, residence time) .

- Safety Protocols: Use of fluorine-resistant materials (e.g., Hastelloy reactors) prevents corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.